molecular formula C13H18ClNO2S B4391048 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine

1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine

Cat. No.: B4391048
M. Wt: 287.81 g/mol
InChI Key: KZGJNSSPDGETOV-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2-chlorobenzylsulfonyl group and a methyl group

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 2-methylpiperidine.

    Reaction Conditions: The 2-chlorobenzyl chloride is reacted with 2-methylpiperidine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(2-chlorobenzyl)sulfonyl]piperidine and 1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine share structural similarities.

    Uniqueness: The presence of the 2-methyl group in this compound may confer unique chemical and biological properties, distinguishing it from its analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-11-6-4-5-9-15(11)18(16,17)10-12-7-2-3-8-13(12)14/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGJNSSPDGETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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